3beta,6alpha,12beta-Dammar-E-20(22)-ene-3,6,12,25-tetraol
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Overview
Description
3beta,6alpha,12beta-Dammar-E-20(22)-ene-3,6,12,25-tetraol is a complex organic compound belonging to the dammarane family of triterpenoids. These compounds are known for their diverse biological activities and are often found in natural sources such as plants and fungi. The structure of this compound includes multiple hydroxyl groups and a characteristic dammarane skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,6alpha,12beta-Dammar-E-20(22)-ene-3,6,12,25-tetraol typically involves multi-step organic reactions starting from simpler triterpenoid precursors. Common synthetic routes may include:
Oxidation and Reduction Reactions: To introduce or modify hydroxyl groups.
Cyclization Reactions: To form the dammarane skeleton.
Protecting Group Strategies: To selectively protect and deprotect hydroxyl groups during synthesis.
Industrial Production Methods
Industrial production of this compound, if applicable, would likely involve large-scale extraction from natural sources or total synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3beta,6alpha,12beta-Dammar-E-20(22)-ene-3,6,12,25-tetraol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing Agents: Such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Catalysts: Such as acids or bases to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.
Scientific Research Applications
Chemistry: As a precursor for synthesizing other complex molecules.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Potential use in the development of pharmaceuticals or natural product-based formulations.
Mechanism of Action
The mechanism of action of 3beta,6alpha,12beta-Dammar-E-20(22)-ene-3,6,12,25-tetraol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting enzymes involved in inflammatory or metabolic pathways.
Receptor Binding: Binding to cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of genes related to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Dammarane: The parent structure of the compound.
Ginsenosides: A group of dammarane-type triterpenoid saponins found in ginseng.
Betulinic Acid: Another triterpenoid with similar biological activities.
Uniqueness
3beta,6alpha,12beta-Dammar-E-20(22)-ene-3,6,12,25-tetraol is unique due to its specific hydroxylation pattern and the presence of the dammarane skeleton, which may confer distinct biological activities compared to other similar compounds.
Properties
CAS No. |
97744-95-1 |
---|---|
Molecular Formula |
C30H52O4 |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol |
InChI |
InChI=1S/C30H52O4/c1-18(10-9-13-26(2,3)34)19-11-15-29(7)24(19)20(31)16-22-28(6)14-12-23(33)27(4,5)25(28)21(32)17-30(22,29)8/h10,19-25,31-34H,9,11-17H2,1-8H3/b18-10+/t19-,20-,21+,22-,23+,24+,25+,28-,29-,30-/m1/s1 |
InChI Key |
MBCVDXKSUIEGMS-JDECSRCXSA-N |
Isomeric SMILES |
C/C(=C\CCC(C)(C)O)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C |
Canonical SMILES |
CC(=CCCC(C)(C)O)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C |
Origin of Product |
United States |
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